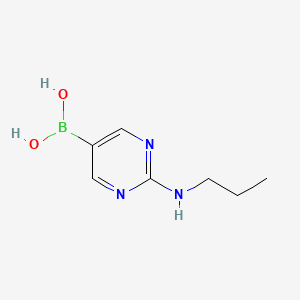

(2-(Propylamino)pyrimidin-5-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Propylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H12BN3O2. It is a heterocyclic compound containing both a pyrimidine ring and a boronic acid functional group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Propylamino)pyrimidin-5-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyrimidine rings using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

化学反応の分析

Types of Reactions

(2-(Propylamino)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.

Substitution Reactions: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Boronate Esters: Formed from oxidation reactions.

Substituted Pyrimidines: Formed from substitution reactions.

科学的研究の応用

Medicinal Chemistry

1.1. Drug Development

(2-(Propylamino)pyrimidin-5-yl)boronic acid serves as a pivotal intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact effectively with biological targets, making it valuable in developing new drugs. For instance, compounds derived from this boronic acid have been investigated for their potential as inhibitors of protein kinases, which are crucial in cancer therapy .

1.2. Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting specific cancer pathways influenced by protein degradation .

Biochemical Applications

2.1. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases and cancer. For example, it has been evaluated for its ability to inhibit enzymes involved in glucose metabolism, presenting potential applications in diabetes management .

2.2. Targeting Protein Interactions

This compound can disrupt protein-protein interactions crucial for cellular signaling pathways. This characteristic makes it a candidate for developing therapeutics aimed at modulating these interactions in various diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those containing boronic acid moieties. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli .

Case Studies and Research Findings

Synthesis Techniques

The synthesis of this compound typically involves several steps, including the protection of amino groups and subsequent reactions with boron reagents under controlled conditions to ensure high yields and purity .

作用機序

The mechanism of action of (2-(Propylamino)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The pyrimidine ring can also participate in various substitution reactions, contributing to the compound’s versatility in organic synthesis .

類似化合物との比較

Similar Compounds

2-Aminopyrimidine-5-boronic acid: Similar structure but with an amino group instead of a propylamino group.

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid: Contains a dimethylamino group instead of a propylamino group.

Uniqueness

(2-(Propylamino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a propylamino group and a boronic acid functional group. This combination provides distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .

生物活性

(2-(Propylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and therapeutic agent. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in the development of new pharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a propylamino group and a boronic acid functional group. This configuration is crucial for its biological activity, as the boronic acid moiety can form reversible covalent bonds with diols, which is a common feature exploited in enzyme inhibition.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to interact with serine and cysteine residues in the active sites of enzymes, leading to inhibition. This interaction is particularly relevant in the context of proteases and kinases, where the boronate ester formation can effectively block substrate access.

Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory effects against various enzymes, including:

- Proteases : Inhibits serine proteases by forming stable complexes.

- Kinases : Shows potential as an inhibitor for specific kinases involved in cancer pathways.

Case Studies

- Cancer Research : Studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, a study highlighted the effectiveness of pyrimidine-based boronic acids in inhibiting the activity of PfGSK3 and PfPK6 kinases, which are implicated in malaria resistance .

- Diabetes Research : Boronic acids have been explored for their ability to modulate glucose metabolism. The interaction of this compound with glucose transporters could potentially lead to new treatments for diabetes by enhancing insulin sensitivity.

Comparative Analysis

The biological activity of this compound can be compared with other boronic acids and pyrimidine derivatives:

Research Findings

Recent studies have emphasized the versatility of boronic acids in drug design. The unique properties of this compound make it a candidate for further exploration in pharmaceutical applications. The compound's ability to form stable complexes with enzyme active sites enhances its potential as a therapeutic agent.

特性

IUPAC Name |

[2-(propylamino)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BN3O2/c1-2-3-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNLUJUTYMIBJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BN3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。